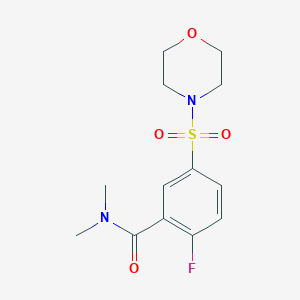![molecular formula C12H16ClN3OS2 B5727988 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research studies. It was first synthesized in 2009 by scientists at the University of Dundee, UK. CCT007093 has shown promising results in various preclinical studies as an anticancer agent, making it a potential candidate for further development.
作用机制
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide exerts its anticancer activity by inhibiting the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been shown to inhibit the activity of CK2, which plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells.
实验室实验的优点和局限性
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells. However, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Additionally, the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in animal models of cancer could provide valuable information on its potential as a cancer therapy. Finally, the investigation of the mechanism of action of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide could provide insights into the role of CK2 in cancer and other cellular processes.
合成方法
The synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves the reaction of 5-chloro-2-thiophene carboxylic acid with cyclohexylamine to form 5-chloro-2-thiophene carboxamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to form the hydrazide. Finally, the reaction with carbon disulfide leads to the formation of the target compound, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
科学研究应用
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been widely used in scientific research studies as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS2/c13-10-7-6-9(19-10)11(17)15-16-12(18)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEZHYGLTVMWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)


![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)


![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![6-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5728007.png)
![N-(4-acetylphenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]urea](/img/structure/B5728010.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)